molecular formula C14H12S B188695 Dibenzo(b,e)thiepin, 6,11-dihydro- CAS No. 1207-93-8

Dibenzo(b,e)thiepin, 6,11-dihydro-

Cat. No. B188695
CAS RN: 1207-93-8
M. Wt: 212.31 g/mol
InChI Key: GJGNHSWJROFFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(b,e)thiepin, 6,11-dihydro- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of dibenzothiepins, which are tricyclic compounds with a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of dibenzo(b,e)thiepin, 6,11-dihydro- is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It also interacts with various receptors, including the 5-HT2A, D2, and α1-adrenergic receptors. These interactions result in the modulation of neurotransmitter release and reuptake, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Dibenzo(b,e)thiepin, 6,11-dihydro- has been shown to have several biochemical and physiological effects. It increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also modulates the activity of various enzymes, including monoamine oxidase and phosphodiesterase. In addition, it has been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dibenzo(b,e)thiepin, 6,11-dihydro- in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. It is also relatively stable and has a long shelf life, making it suitable for long-term studies. However, one of the limitations of using dibenzo(b,e)thiepin, 6,11-dihydro- is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on dibenzo(b,e)thiepin, 6,11-dihydro-. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anticancer agent. Studies have shown that dibenzo(b,e)thiepin, 6,11-dihydro- has anticancer properties, and further research is needed to determine its mechanism of action and potential clinical applications. Finally, research on the pharmacokinetics and pharmacodynamics of dibenzo(b,e)thiepin, 6,11-dihydro- is needed to optimize its therapeutic potential and minimize any potential side effects.

Synthesis Methods

The synthesis of dibenzo(b,e)thiepin, 6,11-dihydro- involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a reducing agent such as zinc dust. The resulting product is then reduced with sodium borohydride to obtain dibenzo(b,e)thiepin, 6,11-dihydro-. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

Dibenzo(b,e)thiepin, 6,11-dihydro- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antidepressant, antipsychotic, and anxiolytic activities in animal models. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, dibenzo(b,e)thiepin, 6,11-dihydro- has been studied for its anti-inflammatory and anticancer properties.

properties

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGNHSWJROFFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CSC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152969
Record name Dibenzo(b,e)thiepin, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo(b,e)thiepin, 6,11-dihydro-

CAS RN

1207-93-8
Record name 6,11-Dihydrodibenzo[b,e]thiepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(b,e)thiepin, 6,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,e)thiepin, 6,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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